Process Guide: Synthesis of 1-((4-(bromomethyl)phenyl)sulfonyl)pyrrolidine
Process Guide: Synthesis of 1-((4-(bromomethyl)phenyl)sulfonyl)pyrrolidine
CAS Number: 151258-20-7
Molecular Formula:
Executive Summary
This technical guide details the optimized synthesis of 1-((4-(bromomethyl)phenyl)sulfonyl)pyrrolidine , a critical electrophilic building block used in medicinal chemistry for fragment-based drug discovery (FBDD) and the development of Proteolysis Targeting Chimeras (PROTACs).
The synthesis is designed as a robust, two-step protocol starting from commercially available p-toluenesulfonyl chloride (tosyl chloride) and pyrrolidine . This route is preferred over direct sulfonylation with 4-(bromomethyl)benzenesulfonyl chloride due to the lower cost and higher stability of the starting materials.
Core Reaction Scheme
The pathway involves the nucleophilic attack of pyrrolidine on the sulfonyl center, followed by a radical-mediated Wohl-Ziegler bromination.
Figure 1: Two-step synthetic pathway from commodity reagents to the benzilic bromide target.
Phase 1: Synthesis of 1-((4-methylphenyl)sulfonyl)pyrrolidine
Objective: Create the stable sulfonamide core by coupling pyrrolidine with p-toluenesulfonyl chloride.
Mechanistic Rationale
This reaction proceeds via a nucleophilic substitution at the sulfur atom (
Experimental Protocol
Scale: 50 mmol (approx. 10 g theoretical yield)
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Amount | Role |
| p-Toluenesulfonyl chloride | 190.65 | 1.0 | 9.53 g | Electrophile |
| Pyrrolidine | 71.12 | 1.1 | 3.91 g (4.5 mL) | Nucleophile |
| Triethylamine (Et3N) | 101.19 | 1.2 | 6.07 g (8.4 mL) | Base/Scavenger |
| Dichloromethane (DCM) | - | - | 100 mL | Solvent |
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with nitrogen (
). -
Solvation: Dissolve p-toluenesulfonyl chloride (9.53 g) in dry DCM (60 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Mix pyrrolidine (4.5 mL) and Et3N (8.4 mL) in the remaining DCM (40 mL). Add this mixture dropwise to the cold sulfonyl chloride solution over 30 minutes.
-
Critical Control: Maintain internal temperature < 5°C to prevent side reactions or exotherms.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes).
-
Workup:
-
Wash the organic layer with 1M HCl (2 x 50 mL) to remove excess amine/base.
-
Wash with saturated
(50 mL) and brine (50 mL). -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product (1-tosylpyrrolidine) is typically a white solid. Recrystallize from Ethanol/Water if purity is <95%.
Validation Check:
-
Expected Yield: 90–95%
-
Appearance: White crystalline solid.
-
1H NMR (CDCl3): Look for the characteristic methyl singlet at
2.43 ppm and the pyrrolidine multiplets at 1.75 and 3.20 ppm.
Phase 2: Radical Bromination (Wohl-Ziegler Reaction)
Objective: Selectively brominate the benzylic methyl group to generate the final product.
Mechanistic Rationale
This step utilizes N-Bromosuccinimide (NBS) as a bromine source and AIBN (Azobisisobutyronitrile) as a radical initiator. The reaction follows a free-radical chain mechanism.
-
Initiation: Thermal decomposition of AIBN generates isobutyronitrile radicals, which abstract bromine from NBS to form low concentrations of
. -
Propagation:
abstracts a benzylic hydrogen (weakest C-H bond, BDE ~88 kcal/mol), creating a benzylic radical. This radical reacts with (generated in situ) to form the product. -
Termination: Radical recombination (minor pathway).
Note on Solvent: While Carbon Tetrachloride (
Figure 2: Radical chain mechanism for the benzylic bromination.
Experimental Protocol
Scale: 20 mmol (approx. 4.5 g of intermediate)
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Amount | Role |
| 1-Tosylpyrrolidine | 225.31 | 1.0 | 4.51 g | Substrate |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 3.74 g | Bromine Source |
| AIBN | 164.21 | 0.05 | 164 mg | Radical Initiator |
| Benzotrifluoride (or CCl4) | - | - | 40 mL | Solvent |
Step-by-Step Procedure:
-
Setup: Use a 100 mL RBF equipped with a reflux condenser.
-
Charging: Add 1-tosylpyrrolidine , NBS , and AIBN to the flask. Add the solvent.
-
Expert Tip: Recrystallize NBS from water prior to use to remove HBr, which can catalyze side reactions (electrophilic aromatic substitution).
-
-
Reaction: Heat the mixture to reflux (approx. 80–100°C) . Stir vigorously.
-
Observation: The reaction is complete when the dense NBS solid (bottom of flask) converts to low-density succinimide (floats to the top).
-
Time: Typically 2–4 hours.
-
-
Workup:
-
Purification: The residue is often a yellow oil or solid. Purify via flash column chromatography (Silica Gel, 10-20% EtOAc in Hexanes).
-
Note: Benzyl bromides are reactive.[5] Do not leave on silica for extended periods.
-
Analytical Characterization
Confirm the identity of 1-((4-(bromomethyl)phenyl)sulfonyl)pyrrolidine .
| Method | Characteristic Signal | Interpretation |
| 1H NMR | Shift of | |
| 1H NMR | Retention of pyrrolidine ring protons. | |
| 1H NMR | Para-substituted aromatic system (AB quartet). | |
| MS (ESI) | [M+H]+ = 304/306 | Characteristic 1:1 isotopic ratio for Bromine ( |
| TLC | Distinct spot, UV active. |
Safety & Handling (Critical)
-
Lachrymator Hazard: The product is a benzyl bromide derivative. These are potent lachrymators (tear gas agents).
-
Control: ALL operations (weighing, reaction, workup) must be performed in a functioning fume hood.
-
Decontamination: Clean glassware with a dilute solution of ethanolamine or sodium thiosulfate to quench active bromide residues before removing from the hood.
-
-
Pressure Hazard: The sulfonylation generates HCl gas (neutralized by base) and heat. Ensure proper venting during addition.
References
-
BenchChem. (n.d.). Pyrrolidine, 1-[(3-methylphenyl)sulfonyl]- Synthetic Routes and Reaction Conditions.[6] Retrieved from
-
National Institutes of Health (NIH). (2021). Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates... as new antimicrotubule agents.[7] PubMed. Retrieved from
-
Organic Chemistry Portal. (n.d.). Wohl-Ziegler Bromination: Mechanisms and Conditions. Retrieved from
-
Organic Syntheses. (1929). p-Toluenesulfonyl Chloride and Derivatives.[4][8] Org.[2][4][5] Synth. 1929, 9, 88. Retrieved from
-
BLD Pharm. (n.d.). 1-((4-(Bromomethyl)phenyl)sulfonyl)pyrrolidine MSDS and Properties.[1] Retrieved from
Sources
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- 5. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides as new antimicrotubule agents targeting the colchicine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
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